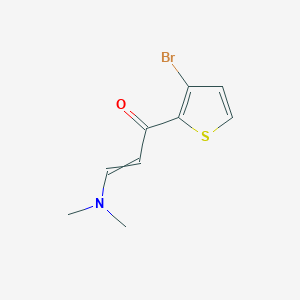

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a brominated thiophene ring and a dimethylamino group attached to a propenone backbone

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-bromothiophene and dimethylamine.

Reaction Steps:

Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of catalysts or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enone moiety, converting it into the corresponding alcohol.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

- 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

- 1-(3-Fluorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

- 1-(3-Methylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Comparison:

- Uniqueness: The presence of the bromine atom in 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s electronic properties and reactivity.

- Reactivity: Brominated compounds often exhibit different reactivity patterns in substitution and coupling reactions compared to their halogenated counterparts.

Actividad Biológica

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound classified as an enone, featuring a brominated thiophene ring and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is essential for exploring its applications in drug development and material science.

- IUPAC Name: this compound

- Molecular Formula: C9H10BrNOS

- Molecular Weight: 260.15 g/mol

- Canonical SMILES: CN(C)C=CC(=O)C1=C(C=CS1)Br

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its ability to modulate the activity of these targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | Chloro | Moderate enzyme inhibition |

| 1-(3-Fluorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | Fluoro | Lower reactivity than brominated analog |

| 1-(3-Methylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | Methyl | Reduced biological activity compared to brominated variant |

The presence of the bromine atom enhances the compound's reactivity and may contribute to its distinct biological profile compared to its chloro and fluoro counterparts.

Study 1: Anticancer Activity

A study focused on the anticancer potential of thiophene derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at specific phases.

Study 2: Enzyme Inhibition

Research on enzyme inhibitors showed that compounds with a similar structure could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The dimethylamino group was noted to enhance binding affinity, suggesting that modifications to this compound could lead to more potent inhibitors.

Study 3: Antioxidant Activity

Another investigation assessed the antioxidant capacity of thiophene derivatives, revealing that compounds like this compound could scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

Propiedades

IUPAC Name |

1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCHDWYQNOSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.